molecular formula C15H10O3S B6404433 4-[Benzo(b)thiophen-2-yl]-2-hydroxybenzoic acid CAS No. 1261951-95-4

4-[Benzo(b)thiophen-2-yl]-2-hydroxybenzoic acid

Cat. No.: B6404433
CAS No.: 1261951-95-4
M. Wt: 270.3 g/mol
InChI Key: LGSQDMDMSLOLEV-UHFFFAOYSA-N
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Description

4-[Benzo(b)thiophen-2-yl]-2-hydroxybenzoic acid is a compound that features a benzo[b]thiophene moiety attached to a salicylic acid framework. This compound is of interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[Benzo(b)thiophen-2-yl]-2-hydroxybenzoic acid typically involves the coupling of benzo[b]thiophene derivatives with salicylic acid derivatives. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where benzo[b]thiophene-2-boronic acid reacts with 2-hydroxybenzoic acid under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[b]thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzo[b]thiophene moiety to its corresponding dihydro or tetrahydro derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro and tetrahydro derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, 4-[Benzo(b)thiophen-2-yl]-2-hydroxybenzoic acid is studied for its potential anti-inflammatory and antimicrobial properties.

Medicine: The compound is investigated for its potential use in treating various diseases, including cancer and inflammatory disorders, due to its ability to modulate biological pathways.

Industry: In the industrial sector, the compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 4-[Benzo(b)thiophen-2-yl]-2-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzo[b]thiophene moiety can interact with hydrophobic pockets in proteins, while the hydroxybenzoic acid part can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • Benzo[b]thiophene-2-boronic acid
  • 2-Hydroxybenzoic acid (Salicylic acid)
  • Benzo[b]thiophene-2-carboxylic acid

Comparison: 4-[Benzo(b)thiophen-2-yl]-2-hydroxybenzoic acid is unique due to the combination of the benzo[b]thiophene and hydroxybenzoic acid moieties, which confer distinct chemical and biological properties. Compared to benzo[b]thiophene-2-boronic acid, it has an additional hydroxy group that enhances its solubility and reactivity. Compared to 2-hydroxybenzoic acid, the presence of the benzo[b]thiophene moiety increases its hydrophobicity and potential for interacting with biological targets.

Properties

IUPAC Name

4-(1-benzothiophen-2-yl)-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O3S/c16-12-7-10(5-6-11(12)15(17)18)14-8-9-3-1-2-4-13(9)19-14/h1-8,16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSQDMDMSLOLEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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